[Cyclopropyl(isothiocyanato)methyl]cyclopropane
Overview
Description
[Cyclopropyl(isothiocyanato)methyl]cyclopropane is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of cyclopropane derivatives are often proteins or enzymes within cells. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
Cyclopropane derivatives can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or participating in chemical reactions. The exact mode of action would depend on the specific targets and the chemical properties of the compound .
Biochemical Pathways
Cyclopropane derivatives can affect various biochemical pathways depending on their specific targets. For example, they might inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cyclopropane derivatives can vary widely. Factors such as solubility, stability, and molecular size can influence how these compounds are absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of cyclopropane derivatives can include changes in enzyme activity, alterations in cell signaling, and effects on cell growth or survival. The specific effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of cyclopropane derivatives. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Properties
IUPAC Name |
[cyclopropyl(isothiocyanato)methyl]cyclopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-5-9-8(6-1-2-6)7-3-4-7/h6-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBYGPRXCBJXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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